molecular formula C10H9NO2 B2786240 3-[(Prop-2-yn-1-yl)amino]benzoic acid CAS No. 923112-68-9

3-[(Prop-2-yn-1-yl)amino]benzoic acid

Cat. No.: B2786240
CAS No.: 923112-68-9
M. Wt: 175.187
InChI Key: JFUGOMKGOJMXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Prop-2-yn-1-yl)amino]benzoic acid is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a prop-2-yn-1-yl group attached to an amino group, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-yn-1-yl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the propargyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-yn-1-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(Prop-2-yn-1-yl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo “click” reactions, allowing the compound to covalently modify biological targets . This property makes it useful in the design of photoaffinity probes and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Prop-2-yn-1-yl)amino]benzoic acid is unique due to its specific structural features, such as the prop-2-yn-1-yl group attached to the amino group. This structural arrangement imparts distinct reactivity and functional properties, making it valuable in various applications.

Properties

IUPAC Name

3-(prop-2-ynylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-6-11-9-5-3-4-8(7-9)10(12)13/h1,3-5,7,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUGOMKGOJMXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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